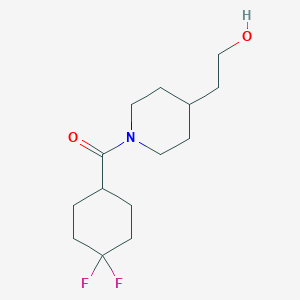
(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a synthetic compound characterized by the presence of a difluorocyclohexyl group and a hydroxyethyl piperidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the following steps:
Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Synthesis of the Piperidinyl Intermediate: The piperidinyl moiety is prepared by reacting piperidine with ethylene oxide to introduce the hydroxyethyl group.
Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the hydroxyethyl piperidinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the difluorocyclohexyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: NaBH4, methanol as solvent, room temperature.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Wirkmechanismus
The mechanism of action of (4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity, while the hydroxyethyl piperidinyl moiety can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
(4,4-Difluorocyclohexyl)(4-(2-hydroxyethyl)piperidin-1-yl)methanone is unique due to the presence of both a difluorocyclohexyl group and a hydroxyethyl piperidinyl moiety, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
(4,4-difluorocyclohexyl)-[4-(2-hydroxyethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F2NO2/c15-14(16)6-1-12(2-7-14)13(19)17-8-3-11(4-9-17)5-10-18/h11-12,18H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKVQWOAZVJULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(CC2)CCO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














